

# Application Note: Recommended Concentration of c-Myc Peptide for Immunoprecipitation

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## Compound of Interest

Compound Name: *c-Myc Peptide TFA*

Cat. No.: *B10825705*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Epitope tagging is a widely used technique to facilitate the detection, purification, and characterization of proteins. The c-Myc tag, a short peptide sequence (EQKLISEEDL) derived from the human c-Myc protein, is a popular choice for this purpose.<sup>[1]</sup> Immunoprecipitation (IP) of c-Myc-tagged proteins using a specific anti-c-Myc antibody allows for the isolation of the target protein from a complex cellular lysate.

While elution of the immunoprecipitated protein can be achieved under denaturing conditions or by altering the pH, these methods can irreversibly affect protein structure and function. A gentler alternative is competitive elution using a solution of free c-Myc peptide. The peptide competes with the c-Myc-tagged protein for binding to the antibody, thus releasing the intact protein complex from the solid support. This application note provides recommended concentrations for c-Myc peptide in immunoprecipitation and a detailed protocol for its use.

## Recommended c-Myc Peptide Concentrations for Elution

The optimal concentration of c-Myc peptide for elution can vary depending on the specific antibody-antigen interaction, the expression level of the tagged protein, and the elution buffer

composition. However, several commercially available kits and protocols provide a recommended range. The following table summarizes these recommendations.

Product/Source	Recommended Working Concentration	Notes
Pierce™ c-Myc Peptide	0.5 mg/mL to 1.0 mg/mL in Tris-Buffered Saline (TBS)	Incubation for 10-15 minutes at 37°C is recommended for efficient elution.[2]
Myc-Trap®	For 1xMyc-tag: 2 mg/mL in water. For 2xMyc-tag: 50 µg/mL to 100 µg/mL in dilution buffer.	The stock peptide should be reconstituted to a higher concentration (e.g., 1 or 2 mg/mL) before dilution for elution.[3]
Engibody	100 µg/mL to 1 mg/mL	This is a general recommended working concentration for eluting c-Myc tagged fusion proteins from an anti-Myc agarose affinity gel.[4]
ChromoTek Myc-Trap®	40 µM	This concentration has been shown to be effective for the elution of 1xMyc-tagged proteins.[5]

## Detailed Protocol for Immunoprecipitation with c-Myc Peptide Elution

This protocol provides a general workflow for the immunoprecipitation of a c-Myc-tagged protein from mammalian cell lysate and subsequent elution using the c-Myc peptide. Optimization may be required for specific experimental systems.

### Part 1: Preparation of Cell Lysate

- **Cell Culture:** Grow mammalian cells expressing the c-Myc-tagged protein of interest to the desired confluency (typically 80-90%).

- Cell Harvest:
  - For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
  - Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 10 mM Tris-Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40) supplemented with a protease inhibitor cocktail.[3][6]
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C), wash with ice-cold PBS, and resuspend the pellet in supplemented lysis buffer.[3]
- Lysis: Incubate the mixture on ice for 30 minutes, with periodic vortexing.[3]
- Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein extract that will be used for immunoprecipitation.

## Part 2: Immunoprecipitation

- Bead Preparation: Resuspend the anti-c-Myc antibody-conjugated agarose or magnetic beads. Transfer the required amount of bead slurry (e.g., 20-25 µL) to a microcentrifuge tube.
- Bead Equilibration: Wash the beads twice with 500 µL of ice-cold lysis buffer or a specified wash buffer.[3] Pellet the beads by centrifugation or using a magnetic stand between washes and discard the supernatant.
- Binding: Add 500 µg to 1 mg of the clarified cell lysate to the equilibrated beads.
- Incubation: Incubate the lysate-bead mixture for 1-3 hours or overnight at 4°C on a rotator or rocker to allow for the formation of the antibody-antigen complex.[6][7]

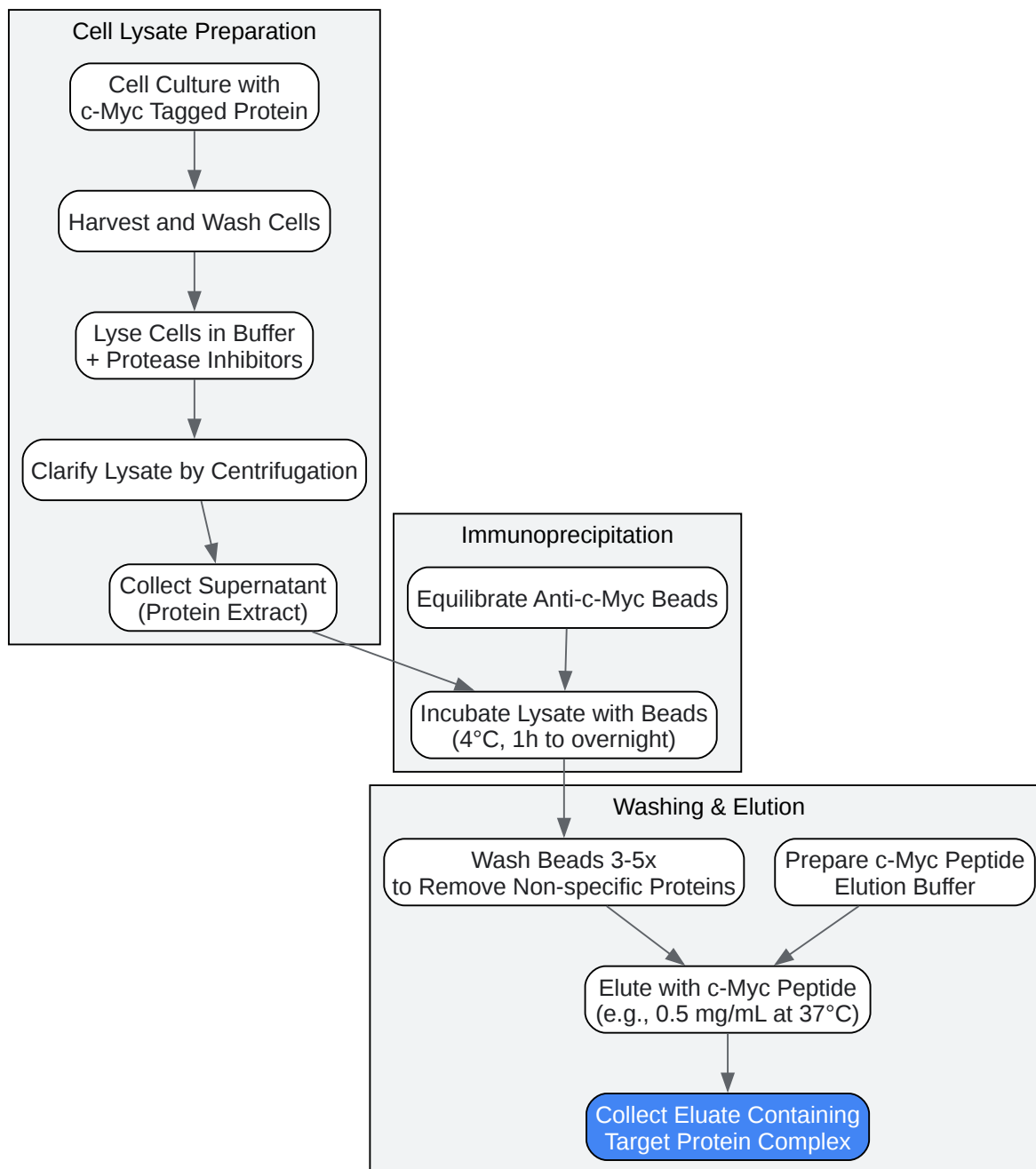
## Part 3: Washing

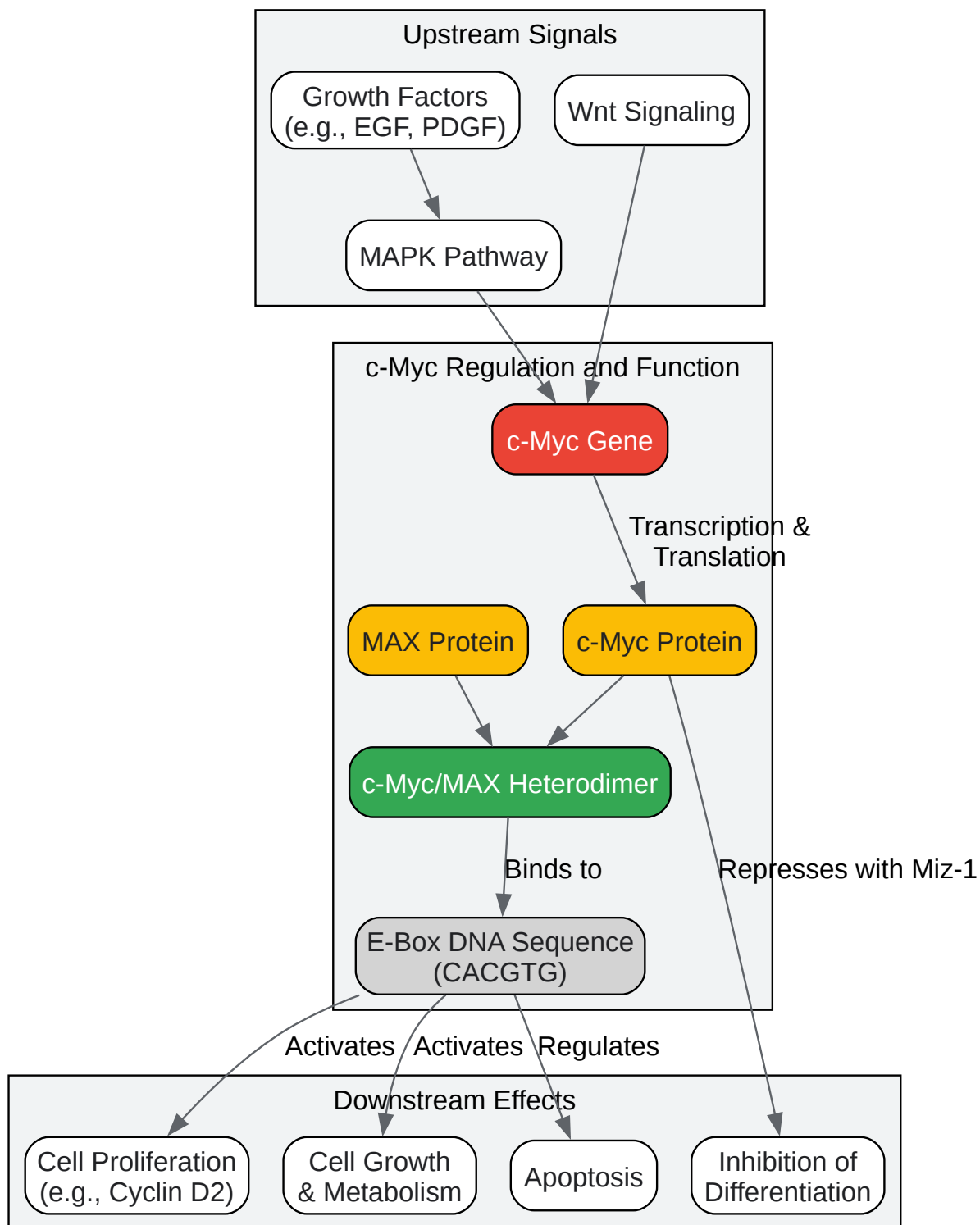
- Pellet Beads: Collect the beads by centrifugation or using a magnetic stand.
- Wash: Discard the supernatant and wash the beads three to five times with 500  $\mu$ L to 1 mL of ice-cold wash buffer (the stringency can be adjusted by varying salt and detergent concentrations).[2] This step is crucial for removing non-specifically bound proteins.
- Final Wash: After the final wash, carefully remove all residual supernatant.

## Part 4: Elution with c-Myc Peptide

- Prepare Elution Buffer: Prepare the c-Myc peptide solution at the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer such as TBS or PBS.[2]
- Elution: Add one to two bed volumes of the c-Myc peptide solution to the washed beads.
- Incubation: Incubate the mixture for 10-15 minutes at 37°C with gentle mixing.[2] Note that elution can also be performed at room temperature or 4°C, but this may result in lower yields.[2]
- Collect Eluate: Centrifuge the tube and carefully transfer the supernatant, which contains the eluted c-Myc-tagged protein, to a fresh tube.
- Repeat Elution (Optional): To maximize the yield, the elution step can be repeated 2-3 times, and the eluates can be pooled.[2]
- Analysis: The eluted protein is now ready for downstream applications such as Western blotting, mass spectrometry, or activity assays.

## Experimental Workflow





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## References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. bio-protech.com.tw [bio-protech.com.tw]
- 4. Myc peptide for Elution [engibody.com]
- 5. ptglab.com [ptglab.com]
- 6. takarabio.com [takarabio.com]
- 7. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
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